molecular formula C33H33NO15 B1238625 N-Aconityldaunomycin CAS No. 80445-77-8

N-Aconityldaunomycin

Cat. No.: B1238625
CAS No.: 80445-77-8
M. Wt: 683.6 g/mol
InChI Key: IIZSVMHRXBHTLX-PLPPDFPPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Aconityldaunomycin is a semi-synthetic anthracycline derivative structurally related to daunomycin (daunorubicin), a classic chemotherapeutic agent. Anthracyclines are known for their DNA-intercalating and topoisomerase II-inhibiting properties, which disrupt DNA replication and transcription in cancer cells . Such structural derivatization is common in anthracycline research to improve therapeutic indices, as seen in glucuronide metabolites (e.g., daunomycinone-7-D-glucuronide) and oligonucleotide conjugates (e.g., dauno-TFOs) .

Properties

CAS No.

80445-77-8

Molecular Formula

C33H33NO15

Molecular Weight

683.6 g/mol

IUPAC Name

(2Z)-2-[2-[[(2S,3S,4S,6R)-6-[[(3S)-3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]-3-hydroxy-2-methyloxan-4-yl]amino]-2-oxoethylidene]butanedioic acid

InChI

InChI=1S/C33H33NO15/c1-12-27(39)17(34-20(36)7-14(32(44)45)8-21(37)38)9-22(48-12)49-19-11-33(46,13(2)35)10-16-24(19)31(43)26-25(29(16)41)28(40)15-5-4-6-18(47-3)23(15)30(26)42/h4-7,12,17,19,22,27,39,41,43,46H,8-11H2,1-3H3,(H,34,36)(H,37,38)(H,44,45)/b14-7-/t12-,17-,19?,22-,27+,33-/m0/s1

InChI Key

IIZSVMHRXBHTLX-PLPPDFPPSA-N

SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)NC(=O)C=C(CC(=O)O)C(=O)O)O

Isomeric SMILES

C[C@H]1[C@H]([C@H](C[C@@H](O1)OC2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)NC(=O)/C=C(/CC(=O)O)\C(=O)O)O

Canonical SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)NC(=O)C=C(CC(=O)O)C(=O)O)O

Synonyms

cis-aconityl-daunomycin
N-aconityldaunomycin
N-ADM
N-cis-aconityldaunomycin

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key differences between N-Aconityldaunomycin (inferred properties) and related anthracyclines:

Compound Structural Features Mechanism of Action Pharmacokinetics/Metabolism Clinical/Experimental Utility
Daunomycin Anthracycline core, no 14-hydroxyl group DNA intercalation, topoisomerase II inhibition, RNA/DNA synthesis disruption Rapid plasma clearance, extensive metabolism to daunorubicinol in mice/rats/dogs Primarily adult acute myeloid leukemia (AML)
Doxorubicin 14-hydroxylated daunomycin Same as daunomycin + reactive oxygen species (ROS) generation Slower metabolism; minimal conversion to aglycones in rodents Broad-spectrum use (e.g., solid tumors, lymphomas)
Dauno-TFOs Daunomycin conjugated to triplex-forming oligonucleotides Sequence-specific DNA binding via oligonucleotide component, reduced random intercalation Altered cellular uptake and trafficking; cytotoxicity dependent on oligonucleotide targeting Experimental; potential for targeted gene therapy
Daunomycin Glucuronide Glucuronide at 7-hydroxyl position Prodrug requiring enzymatic deconjugation for activation Synthesized via Koenigs-Knorr reaction; α/β anomer separation possible Investigational; aims to reduce systemic toxicity
This compound Aconityl group conjugation (inferred) Likely retains DNA intercalation with modified pharmacokinetics Hypothesized slower clearance due to increased molecular weight/solubility Investigational; potential for reduced cardiotoxicity or enhanced tumor targeting (inferred)

Key Comparative Insights

Structural Modifications and Target Specificity Dauno-TFOs exemplify how conjugation limits daunomycin’s nonspecific DNA intercalation. The oligonucleotide component directs binding to complementary sequences, minimizing off-target effects . In contrast, free daunomycin intercalates randomly, causing widespread DNA damage and dose-limiting toxicity .

Metabolism and Toxicity Daunomycin is metabolized to daunorubicinol, an active metabolite with prolonged tissue retention . This compound’s hypothetical aconityl group may impede enzymatic degradation, prolonging half-life or reducing metabolite-driven toxicity. Liposomal formulations (e.g., PEGylated daunomycin) demonstrate reduced cardiac uptake compared to free drug, suggesting conjugation strategies can mitigate organ-specific toxicity .

Delivery Systems Immunoliposomes (e.g., OX26 antibody-conjugated daunomycin) enable receptor-mediated delivery, enhancing tumor uptake while sparing normal tissues . This aligns with the inferred goal of this compound to improve therapeutic targeting.

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